

# PRX-07034 hydrochloride CAS number and chemical properties

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## Compound of Interest

Compound Name: PRX-07034 hydrochloride

Cat. No.: B1679804

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## PRX-07034 Hydrochloride: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide to **PRX-07034 hydrochloride**, a potent and selective 5-HT<sub>6</sub> receptor antagonist. It covers the compound's chemical properties, mechanism of action, and key experimental data, presented for ease of use by professionals in the field of drug discovery and neuroscience.

## Core Chemical and Pharmacological Properties

**PRX-07034 hydrochloride** is a well-characterized compound with high affinity and selectivity for the serotonin 6 (5-HT<sub>6</sub>) receptor. Its chemical and pharmacological properties are summarized in the tables below.

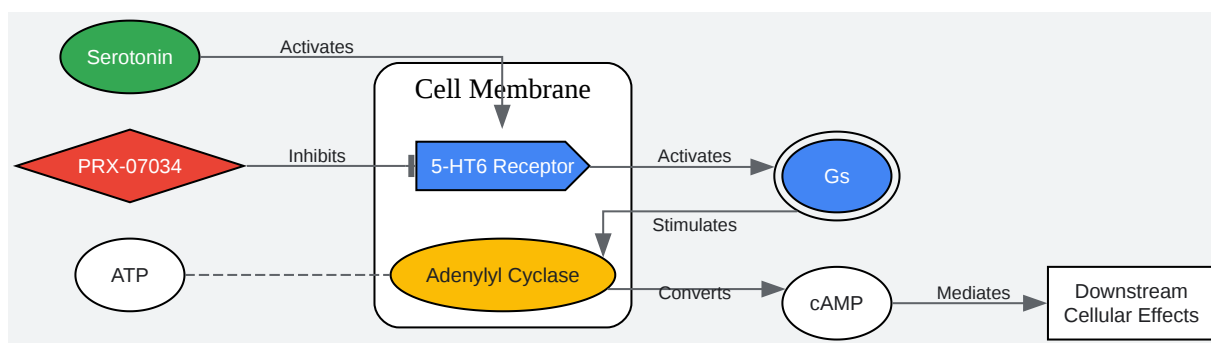
Chemical Properties	Data
CAS Number	903580-39-2
Molecular Formula	C <sub>21</sub> H <sub>29</sub> Cl <sub>2</sub> N <sub>3</sub> O <sub>4</sub> S
Molecular Weight	490.44 g/mol [1]
IUPAC Name	N-(1-(5-Chloro-2,3-dimethoxyphenyl)ethyl)-2-(methylsulfonyl)-5-(piperazin-1-yl)aniline hydrochloride[2][3][4]
Appearance	White to off-white solid[5]
Purity	≥98% (HPLC)[2]
Solubility	Soluble in DMSO and water (with gentle warming)[2]

Pharmacological Profile	Data
Target	5-HT <sub>6</sub> Receptor[1]
Mechanism of Action	Antagonist[1]
K <sub>i</sub> (5-HT <sub>6</sub> Receptor)	4-8 nM[1][5]
IC <sub>50</sub> (cAMP Assay)	19 nM[1][5]
Selectivity	>100-fold selective for 5-HT <sub>6</sub> over 68 other GPCRs, ion channels, and transporters (exceptions noted for D <sub>3</sub> and 5-HT <sub>1B</sub> receptors) [1][5]

## Mechanism of Action and Signaling Pathway

PRX-07034 acts as a competitive antagonist at the 5-HT<sub>6</sub> receptor. The 5-HT<sub>6</sub> receptor is a G-protein coupled receptor (GPCR) that is positively coupled to adenylyl cyclase through a G<sub>s</sub> alpha subunit. Activation of the 5-HT<sub>6</sub> receptor by its endogenous ligand, serotonin, leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). By blocking the binding of serotonin, PRX-07034 inhibits this signaling cascade, preventing the downstream effects

associated with 5-HT6 receptor activation. This mechanism is believed to underlie the pro-cognitive effects observed in preclinical models.



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